molecular formula C21H23N3O3S B12182716 N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B12182716
M. Wt: 397.5 g/mol
InChI Key: ILEYVOBLJLOPAR-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of the 3,5-dimethylphenyl and 4-methoxybenzyl groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings .

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide
  • 5-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)-4-methyl-3-isothiazolamine 1,1-dioxide

Uniqueness

N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide stands out due to its unique combination of functional groups and the presence of the thiazine ring.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-methoxyphenyl)methylimino]-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H23N3O3S/c1-13-8-14(2)10-16(9-13)23-20(26)18-11-19(25)24-21(28-18)22-12-15-4-6-17(27-3)7-5-15/h4-10,18H,11-12H2,1-3H3,(H,23,26)(H,22,24,25)

InChI Key

ILEYVOBLJLOPAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CC(=O)NC(=NCC3=CC=C(C=C3)OC)S2)C

Origin of Product

United States

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